2-(4-Hydroxypiperidin-1-yl)-N-(1-(thiophen-2-yl)ethyl)acetamide
Description
2-(4-Hydroxypiperidin-1-yl)-N-(1-(thiophen-2-yl)ethyl)acetamide is a synthetic acetamide derivative featuring a hydroxypiperidine moiety and a thiophen-2-yl ethyl substituent. For instance, describes the synthesis of thiophene-containing acetamides via activation of carboxylic acids to acyl chlorides, followed by reaction with amines, a plausible route for the target compound .
The thiophen-2-yl ethyl substituent may confer metabolic stability compared to thiazole-based analogs (e.g., compounds 6–9 in ), as thiophene rings are less prone to oxidative degradation .
Properties
Molecular Formula |
C13H20N2O2S |
|---|---|
Molecular Weight |
268.38 g/mol |
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)-N-(1-thiophen-2-ylethyl)acetamide |
InChI |
InChI=1S/C13H20N2O2S/c1-10(12-3-2-8-18-12)14-13(17)9-15-6-4-11(16)5-7-15/h2-3,8,10-11,16H,4-7,9H2,1H3,(H,14,17) |
InChI Key |
CSGZPHWLHGGDHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)CN2CCC(CC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxypiperidin-1-yl)-N-(1-(thiophen-2-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine and thiophene intermediates. One common method involves the reaction of 4-hydroxypiperidine with an acylating agent to form the acetamide derivative. The thiophene ring is then introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxypiperidin-1-yl)-N-(1-(thiophen-2-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The acetamide group can be reduced to an amine under appropriate conditions.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the acetamide group can produce an amine.
Scientific Research Applications
2-(4-Hydroxypiperidin-1-yl)-N-(1-(thiophen-2-yl)ethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)-N-(1-(thiophen-2-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and key analogs:
Key Insights from Structural Comparisons :
Hydroxypiperidine vs. In contrast, the absence of hydroxyl groups in N-(4-Phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide may enhance blood-brain barrier penetration due to higher lipophilicity .
Thiophene vs. Thiazole Moieties: Thiophene (in the target compound) offers greater metabolic stability than thiazole (e.g., compounds in ), which is susceptible to oxidation .
Substituent Effects on Bioactivity :
- The dichlorophenyl group in 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide enhances electron-withdrawing effects, which may improve receptor affinity but limit solubility .
- GPR139 agonists () with pyrrolotriazinyl cores demonstrate in vivo efficacy, suggesting that similar structural optimization in the target compound could yield therapeutic benefits .
Synthetic Accessibility :
- Thiophene-based acetamides (e.g., ) are synthesized via straightforward coupling reactions, whereas hydroxypiperidine derivatives may require additional protection/deprotection steps to preserve the hydroxyl group .
Research Findings and Implications
- Solubility and Permeability : The hydroxypiperidine-thiophene combination in the target compound balances polarity and lipophilicity, addressing common challenges in drug design .
- Crystallinity : Thiazole- and dichlorophenyl-containing analogs () exhibit high crystallinity due to strong intermolecular interactions, a property that may require formulation adjustments for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
